molecular formula C20H18F3N5O4 B2860536 5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421462-74-9

5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2860536
CAS No.: 1421462-74-9
M. Wt: 449.39
InChI Key: WFFOFDXKFGRIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18F3N5O4 and its molecular weight is 449.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptors , specifically the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .

Biochemical Pathways

The compound’s interaction with the serotonin receptors and SERT leads to an increase in serotonin levels. This can affect various biochemical pathways related to mood regulation, sleep, and other neurological functions .

Pharmacokinetics

The compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes play a significant role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.

Result of Action

The compound’s action results in increased serotonin levels, which can mimic the effects of MDMA . It’s important to note that the compound is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its side effects tend to be significantly worsened when consumed alongside alcohol . Furthermore, the compound’s metabolism can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic enzymes .

Properties

IUPAC Name

5-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4/c1-12-9-15(26-32-12)17(29)25-19-24-16(11-31-19)18(30)28-7-5-27(6-8-28)14-4-2-3-13(10-14)20(21,22)23/h2-4,9-11H,5-8H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOFDXKFGRIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.